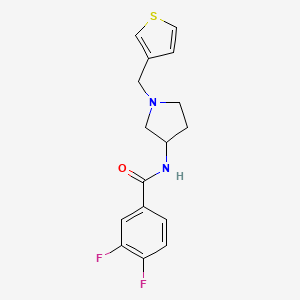

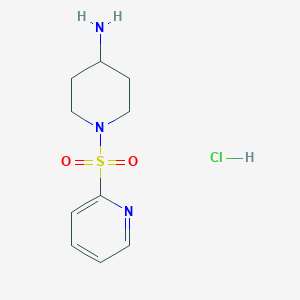

![molecular formula C17H16N4O2S B2704100 3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione CAS No. 852376-08-0](/img/structure/B2704100.png)

3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a [1,2,4]triazolo[4,3-b]pyridazine ring, a thioether group, and a pentane-2,4-dione group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. For example, the [1,2,4]triazolo[4,3-b]pyridazine ring might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the [1,2,4]triazolo[4,3-b]pyridazine ring might confer certain properties .Scientific Research Applications

Chemical Synthesis and Biological Activities

Research involving compounds related to 3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione primarily focuses on their synthesis, structural characterizations, and potential biological activities. These chemical entities have been explored for various applications, including their roles in heterocyclic chemistry, potential biological activities, and their use in the development of new therapeutic agents.

Insecticidal Activities : Compounds derived from similar chemical structures have been studied for their insecticidal activities. Specifically, N-heterocycles synthesized from an acid hydrazide derivative showed promising larvicidal activity against Culex pipiens, highlighting their potential as insect pest control agents (Ramadan et al., 2022).

Synthesis of Heterocyclic Compounds : The synthesis of pyridazines from 3-thiapentane-1,5-diones via 2,7-dihydro-1,4,5-thiadiazepines demonstrates the structural versatility and interest in such compounds for creating complex heterocyclic structures, which are of structural interest in medicinal chemistry (Nakayama et al., 1989).

Antimicrobial and Anticancer Activities : The development of new salicylamide derivatives, incorporating pyridazine among other heterocycles, for their anti-inflammatory, analgesic, antipyretic, and potentially antimicrobial and anticancer activities, underscores the therapeutic potential of these chemical frameworks (Fahmy & Soliman, 2001).

Biological Activity Evaluation : The synthesis and preliminary evaluation of biological activity of new thiazolo[3,2-b][1,2,4]triazole derivatives illustrate the ongoing interest in assessing the biological implications of these compounds, including their potential as growth-regulating agents (Yengoyan et al., 2019).

Mechanism of Action

Target of action

Compounds containing a triazolo[4,3-b]pyridazine moiety have been studied for their potential as tubulin inhibitors . Tubulin is a protein that is important for maintaining the structure and function of cells, and it is a common target for anticancer drugs .

Mode of action

As potential tubulin inhibitors, these compounds could interfere with the polymerization of tubulin, disrupting the formation of microtubules. This could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical pathways

The disruption of microtubule formation can affect various cellular processes, including cell division, intracellular transport, and cell shape maintenance. This can lead to cell death and potentially have an antitumor effect .

Result of action

The potential result of the action of these compounds could be the inhibition of tumor growth due to the disruption of microtubule formation and induction of apoptosis in cancer cells .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions can influence the activity of these enzymes, potentially leading to changes in biochemical reactions within the cell .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cell type and context. The compound has been shown to exhibit significant cell growth inhibitory activity toward HeLa, HT-29, and A549 cells . It has been observed to cause G2/M phase arrest and induce cell apoptosis in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. The compound has been found to inhibit tubulin polymerization, which can disrupt the formation of the mitotic spindle and lead to cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In a study using an A549-xenograft mouse model, the compound remarkably inhibited tumor growth without obvious signs of toxicity .

properties

IUPAC Name |

3-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]pentane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-10-4-6-13(7-5-10)17-19-18-14-8-9-15(20-21(14)17)24-16(11(2)22)12(3)23/h4-9,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGJWBOJXKQYLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C(=O)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

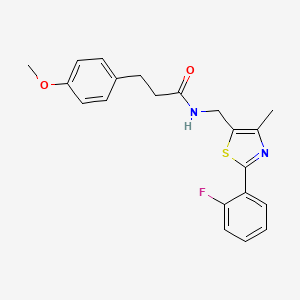

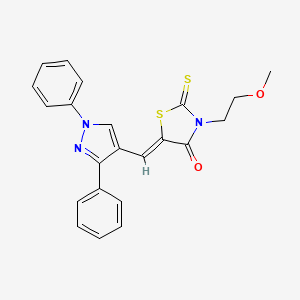

![methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2704017.png)

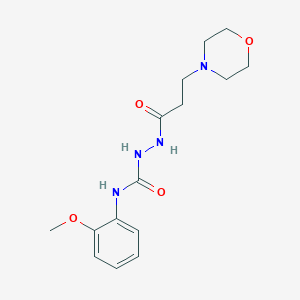

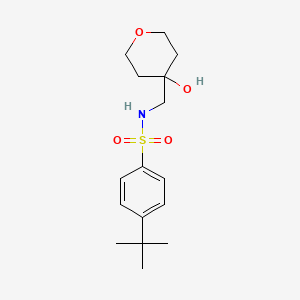

![2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2704019.png)

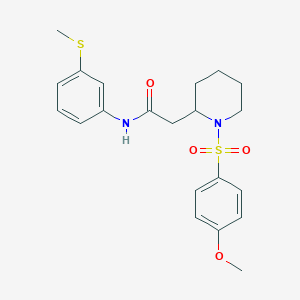

![[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2704026.png)

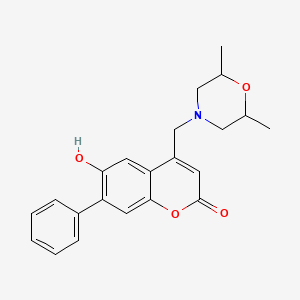

![3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one](/img/structure/B2704035.png)

![N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2704037.png)

![1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine](/img/structure/B2704039.png)